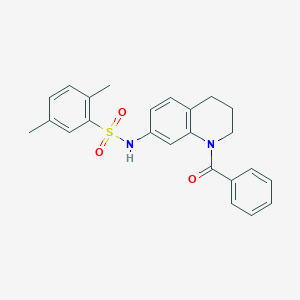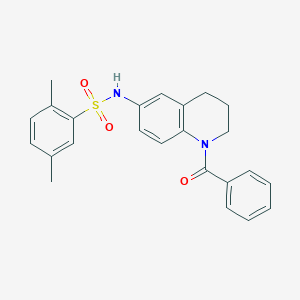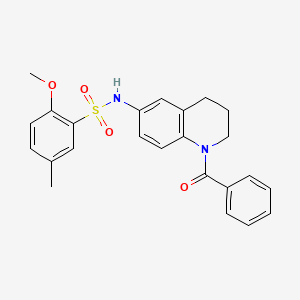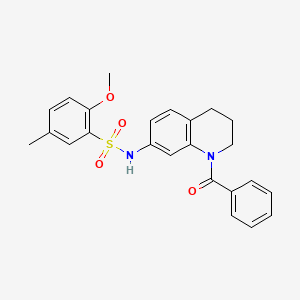
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide (NBTQ) is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a derivative of the benzene ring and contains both a sulfonamide and a quinoline group. NBTQ has been studied extensively in the past few decades and has been found to have a number of interesting biochemical and physiological effects.
Applications De Recherche Scientifique
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research. It has been used in studies of the immune system, cell signaling pathways, and cancer biology. It has also been used to study the effects of drugs on the central nervous system, as well as to explore the effects of environmental stressors on the human body.
Mécanisme D'action
The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide is not yet fully understood. However, it is believed to interact with a number of different proteins and receptors in the body, including G-protein coupled receptors, tyrosine kinase receptors, and G-protein coupled receptor kinases. It is also thought to modulate the activity of certain enzymes, such as phospholipase C and cyclooxygenase.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and antioxidant properties. It has also been found to modulate the activity of certain hormones, such as estrogen and testosterone, as well as to inhibit the activity of certain enzymes, such as cyclooxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable over a wide range of temperatures and pH values. It is also non-toxic and has a wide range of applications in scientific research. However, it is not suitable for use in experiments involving animals or humans due to its potential toxicity.
Orientations Futures
There are a number of potential future directions for research into N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide. These include further studies into its mechanism of action, its potential therapeutic applications, and its ability to interact with other drugs. Other potential future directions include exploring its potential use in the treatment of neurological disorders, its ability to modulate the activity of certain hormones, and its potential use in the development of new drugs. Additionally, further research into its potential toxicity and side effects is also needed.
Méthodes De Synthèse
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide can be synthesized through a multi-step process. The first step involves the formation of a quinoline-1-sulfonamide by reacting 4-chlorobenzoyl chloride with 2-amino-5-methylbenzenesulfonamide in the presence of a base. The second step involves the reaction of the quinoline-1-sulfonamide with 1-benzoyl-4-methyl-tetrahydroquinoline in the presence of a base to form N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-10-11-18(2)23(15-17)30(28,29)25-21-13-12-19-9-6-14-26(22(19)16-21)24(27)20-7-4-3-5-8-20/h3-5,7-8,10-13,15-16,25H,6,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJJPAMPSAHEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethylbenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B6564764.png)
![N-(2,5-dimethylphenyl)-2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B6564772.png)
![2-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6564777.png)

![2-methoxy-5-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6564790.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6564803.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B6564810.png)
![2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564818.png)
![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6564829.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B6564833.png)
![2-methoxy-5-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564835.png)
![2,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564851.png)
